Cas no 2227967-06-6 (tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo2.1.1hexane-2-carboxylate)

tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo2.1.1hexane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo2.1.1hexane-2-carboxylate
- EN300-1885827
- 2227967-06-6
- tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate
-
- Inchi: 1S/C12H19NO3/c1-12(2,3)16-11(14)13-5-7-4-8(13)10(7)9-6-15-9/h7-10H,4-6H2,1-3H3/t7-,8-,9?,10?/m0/s1
- InChI Key: NHXGJXBISGUDIN-DKEVHCRPSA-N
- SMILES: O1CC1C1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 225.13649347g/mol
- Monoisotopic Mass: 225.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 42.1Ų
tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo2.1.1hexane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1885827-2.5g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 2.5g |
$5095.0 | 2023-09-18 | ||
Enamine | EN300-1885827-5.0g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 5g |
$7539.0 | 2023-06-01 | ||
Enamine | EN300-1885827-10.0g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 10g |
$11178.0 | 2023-06-01 | ||
Enamine | EN300-1885827-10g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 10g |
$11178.0 | 2023-09-18 | ||
Enamine | EN300-1885827-0.25g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 0.25g |
$2391.0 | 2023-09-18 | ||
Enamine | EN300-1885827-1.0g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 1g |
$2599.0 | 2023-06-01 | ||
Enamine | EN300-1885827-0.5g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 0.5g |
$2495.0 | 2023-09-18 | ||
Enamine | EN300-1885827-1g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 1g |
$2599.0 | 2023-09-18 | ||
Enamine | EN300-1885827-5g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 5g |
$7539.0 | 2023-09-18 | ||
Enamine | EN300-1885827-0.05g |
tert-butyl (1S,4R)-5-[(2R)-oxiran-2-yl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2227967-06-6 | 0.05g |
$2184.0 | 2023-09-18 |
tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo2.1.1hexane-2-carboxylate Related Literature
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1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
Additional information on tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo2.1.1hexane-2-carboxylate
tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2227967-06-6): A Comprehensive Overview
In the realm of synthetic organic chemistry, tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2227967-06-6) stands out as a compound of significant interest due to its unique structural features and potential applications. This bicyclic derivative, characterized by an oxirane (epoxide) moiety and a tert-butyl carboxylate group, has garnered attention in pharmaceutical research, particularly in the development of novel bioactive molecules. Its stereochemistry, denoted by the (1S,4R) and (2R) configurations, plays a pivotal role in its reactivity and interactions with biological targets.
The compound’s azabicyclo[2.1.1]hexane scaffold is a rare and rigid framework, often explored in drug discovery for its ability to mimic natural product architectures. Researchers are increasingly focusing on such constrained systems to enhance molecular selectivity and metabolic stability, addressing challenges like off-target effects and rapid degradation. With the growing demand for small-molecule therapeutics, compounds like tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo[2.1.1]hexane-2-carboxylate are being investigated for their potential in targeting enzymes or receptors implicated in diseases such as neurodegenerative disorders and infectious diseases.
From a synthetic perspective, the epoxide ring in this compound offers versatile reactivity, enabling ring-opening reactions with nucleophiles—a key strategy in medicinal chemistry for introducing functional diversity. Recent advancements in asymmetric catalysis have further streamlined the preparation of such chiral building blocks, aligning with the industry’s shift toward stereoselective synthesis. This aligns with broader trends in green chemistry, where efficient, waste-minimizing routes are prioritized.
In the context of AI-driven drug discovery, molecules like CAS No. 2227967-06-6 are frequently analyzed for their ADME (Absorption, Distribution, Metabolism, Excretion) properties using computational models. The integration of machine learning and quantitative structure-activity relationship (QSAR) studies has accelerated the identification of promising candidates, reducing reliance on trial-and-error approaches. This synergy between experimental and in silico methods underscores the compound’s relevance in modern pharmaceutical innovation.
Beyond therapeutics, the compound’s structural motifs resonate with materials science applications. The azabicyclo[2.1.1]hexane core could inspire the design of high-performance polymers or catalysts, leveraging its rigidity and functional handles. As industries explore sustainable materials, such niche chemistries may unlock breakthroughs in biodegradable plastics or energy storage systems.
In summary, tert-butyl (1S,4R)-5-(2R)-oxiran-2-yl-2-azabicyclo[2.1.1]hexane-2-carboxylate exemplifies the convergence of structural ingenuity and multidisciplinary utility. Its study not only advances fundamental chemistry but also addresses pressing societal needs through healthcare and technology innovations. As research progresses, this compound may well emerge as a cornerstone in next-generation scientific endeavors.
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